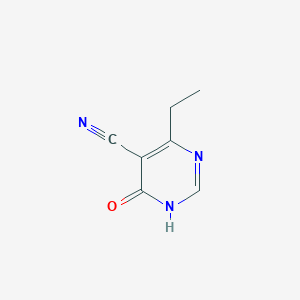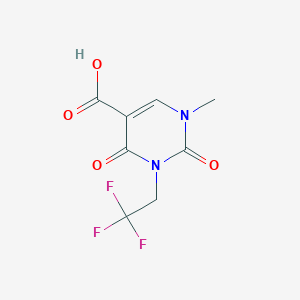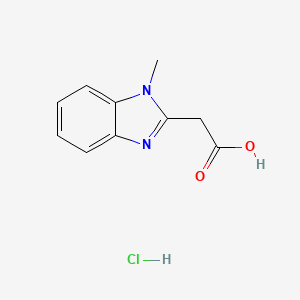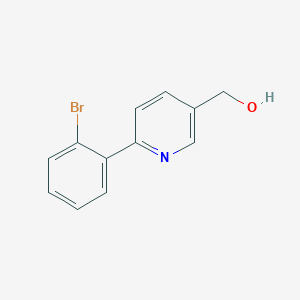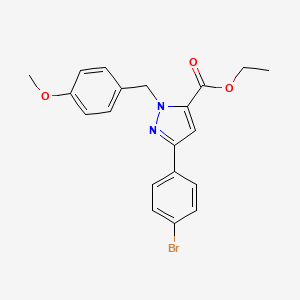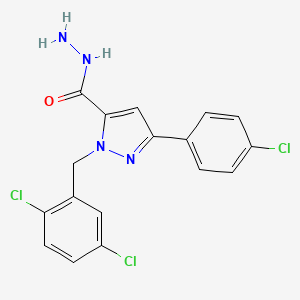
5-(tert-Butyl)pyrazine-2-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(tert-Butyl)pyrazine-2-boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrazine ring, which is further substituted with a tert-butyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
The synthesis of 5-(tert-Butyl)pyrazine-2-boronic acid typically involves the use of organometallic intermediates. One common method is the borylation of pyrazine derivatives using boron reagents. For instance, the reaction of pyrazine with a boronic ester in the presence of a palladium catalyst can yield the desired boronic acid. The reaction conditions often include mild temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
5-(tert-Butyl)pyrazine-2-boronic acid undergoes a variety of chemical reactions, making it a versatile reagent in organic synthesis. Some of the key reactions include:
-
Suzuki-Miyaura Coupling: : This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like ethanol or water . The major products formed are biaryl or vinyl-aryl compounds.
-
Oxidation: : The boronic acid group can be oxidized to form the corresponding alcohol or ketone. Common oxidizing agents include hydrogen peroxide or sodium perborate.
-
Substitution: : The tert-butyl group on the pyrazine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted pyrazine derivatives.
Scientific Research Applications
5-(tert-Butyl)pyrazine-2-boronic acid has a wide range of applications in scientific research:
-
Chemistry: : It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling .
-
Biology: : The compound can be used as a building block in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
-
Medicine: : Research has shown that boronic acid derivatives can act as enzyme inhibitors, making this compound a potential candidate for drug development.
-
Industry: : The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)pyrazine-2-boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the case of Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
5-(tert-Butyl)pyrazine-2-boronic acid can be compared with other boronic acids and pyrazine derivatives:
-
Phenylboronic Acid: : Unlike this compound, phenylboronic acid lacks the pyrazine ring and tert-butyl group, making it less versatile in certain reactions.
-
Pyrazine-2-boronic Acid: : This compound is similar but lacks the tert-butyl group, which can influence its reactivity and solubility.
-
tert-Butylpyrazine: : This compound lacks the boronic acid group, limiting its use in Suzuki-Miyaura coupling reactions.
The unique combination of the boronic acid group, pyrazine ring, and tert-butyl group in this compound makes it a valuable reagent with distinct properties and applications.
Properties
Molecular Formula |
C8H13BN2O2 |
|---|---|
Molecular Weight |
180.01 g/mol |
IUPAC Name |
(5-tert-butylpyrazin-2-yl)boronic acid |
InChI |
InChI=1S/C8H13BN2O2/c1-8(2,3)6-4-11-7(5-10-6)9(12)13/h4-5,12-13H,1-3H3 |
InChI Key |
HXHJZEUPSRWCMK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=N1)C(C)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


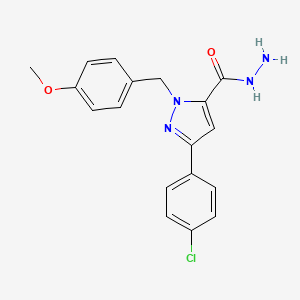
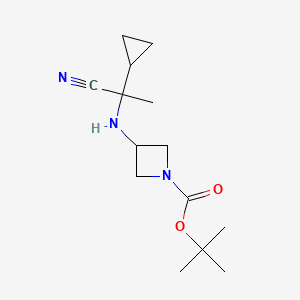
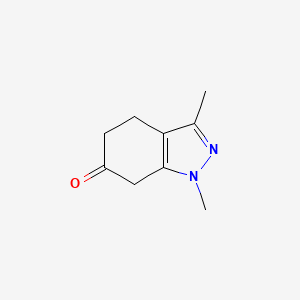
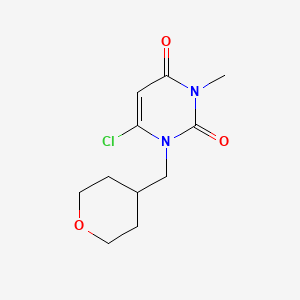
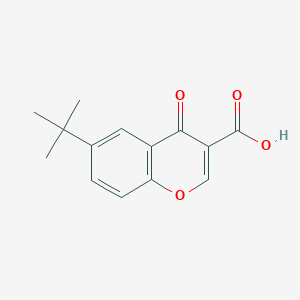
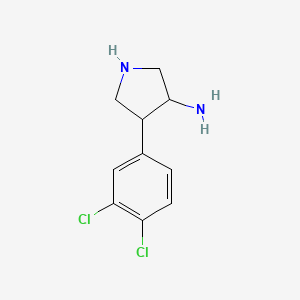
![3-Chloro-5H-[1,2,4]triazino[5,6-B]indole](/img/structure/B14864646.png)
